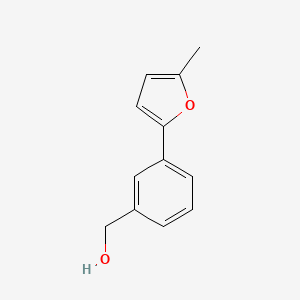

(3-(5-Methylfuran-2-yl)phenyl)methanol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

773872-95-0 |

|---|---|

Molecular Formula |

C12H12O2 |

Molecular Weight |

188.22 g/mol |

IUPAC Name |

[3-(5-methylfuran-2-yl)phenyl]methanol |

InChI |

InChI=1S/C12H12O2/c1-9-5-6-12(14-9)11-4-2-3-10(7-11)8-13/h2-7,13H,8H2,1H3 |

InChI Key |

WZGQQGAFLIUAQF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(O1)C2=CC=CC(=C2)CO |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Studies of 3 5 Methylfuran 2 Yl Phenyl Methanol

Reactivity of the Furan (B31954) Ring System

The furan ring in (3-(5-Methylfuran-2-yl)phenyl)methanol is an electron-rich aromatic heterocycle. Its reactivity is significantly influenced by the presence of the oxygen heteroatom and the two substituents at the C2 and C5 positions—a phenylmethanol group and a methyl group, respectively. Furan's lower resonance energy compared to benzene (B151609) makes it more susceptible to reactions that involve the disruption of its aromaticity. chemicalbook.com

Electrophilic Aromatic Substitution Patterns

The furan ring is highly activated towards electrophilic aromatic substitution, reacting much more readily than benzene. chemicalbook.compearson.com Substitution on an unsubstituted furan ring preferentially occurs at the C2 and C5 positions, as the carbocation intermediates formed by electrophilic attack at these sites are better stabilized by resonance, involving the lone pair of electrons on the oxygen atom. chemicalbook.compearson.comquora.com

In this compound, the C2 and C5 positions are already substituted. Therefore, any further electrophilic substitution must occur at the C3 or C4 positions. The directing effects of the existing substituents determine the regioselectivity of such reactions. pearson.comlibretexts.org

5-Methyl Group: The methyl group is an electron-donating group (EDG) that activates the furan ring towards electrophilic attack.

2-Phenylmethanol Group: The phenylmethanol group is generally considered an electron-withdrawing group (EWG) due to the phenyl ring, which deactivates the furan ring.

The activating effect of the methyl group and the deactivating effect of the phenylmethanol group are antagonistic. However, in electrophilic aromatic substitution on disubstituted rings, the most activating group typically governs the orientation of the incoming electrophile. pearson.com Therefore, the electron-donating methyl group would direct the electrophile to the adjacent C4 position. Steric hindrance from the bulkier phenylmethanol group at C2 would also disfavor substitution at the C3 position.

Interactive Table: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Electrophile (E+) | Predicted Major Product | Rationale |

| Nitration (NO₂⁺) | (3-(4-Nitro-5-methylfuran-2-yl)phenyl)methanol | The activating methyl group directs ortho (to C4). |

| Halogenation (Br⁺) | (3-(4-Bromo-5-methylfuran-2-yl)phenyl)methanol | The activating methyl group directs ortho (to C4). |

| Sulfonation (SO₃) | (3-(5-Methyl-4-sulfofuran-2-yl)phenyl)methanol | The activating methyl group directs ortho (to C4). |

| Friedel-Crafts Acylation (RCO⁺) | (3-(4-Acyl-5-methylfuran-2-yl)phenyl)methanol | The activating methyl group directs ortho (to C4), though steric hindrance may be a factor. |

Cycloaddition Reactions (e.g., Inverse Electron Demand Diels-Alder)

The furan ring can participate as a 4π component (diene) in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. However, furan is a relatively poor diene compared to non-aromatic dienes like cyclopentadiene (B3395910) because the reaction involves the loss of aromatic stabilization energy. rsc.orgrsc.org The reactivity of the furan diene can be enhanced by the presence of electron-donating substituents. rsc.orgrsc.org In this compound, the electron-donating methyl group at the C5 position increases the electron density of the furan ring, thereby enhancing its reactivity as a diene in normal-electron-demand Diels-Alder reactions with electron-poor dienophiles like maleimides. nih.govtudelft.nlmdpi.com

Conversely, in an Inverse Electron Demand Diels-Alder (IEDDA) reaction, the electronic roles are reversed. The reaction occurs between an electron-poor diene and an electron-rich dienophile. wikipedia.org While less common for furan itself, which is inherently electron-rich, participation in IEDDA reactions would require the furan ring to act as the dienophile. For the furan ring of this compound to act as a dienophile, it would need to react with a highly electron-poor diene, such as 1,2,4,5-tetrazines. nih.govsigmaaldrich.com The electron-donating nature of the substituents on the furan ring makes it a more suitable diene for normal-demand Diels-Alder reactions rather than a dienophile for IEDDA reactions. wikipedia.org

Interactive Table: Diels-Alder Reactivity Profile

| Reaction Type | Role of Furan Ring | Dienophile/Diene Partner | Expected Reactivity | Rationale |

| Normal Electron Demand Diels-Alder | Diene (4π component) | Electron-poor alkene (e.g., Maleimide) | Moderate to Good | The electron-donating methyl group activates the furan diene. rsc.orgmdpi.com |

| Inverse Electron Demand Diels-Alder (IEDDA) | Dienophile (2π component) | Electron-poor diene (e.g., 1,2,4,5-Tetrazine) | Low | The furan ring is electron-rich and thus a poor dienophile for IEDDA. wikipedia.org |

Oxidative Transformations of the Furan Core

The furan ring is susceptible to oxidative transformations that lead to ring-opening or rearrangement products. nih.gov The specific outcome is highly dependent on the oxidant used and the nature of the substituents on the furan ring. acs.orgacs.org Common oxidants include meta-chloroperoxybenzoic acid (m-CPBA), singlet oxygen, and various metal-based catalytic systems. acs.orgmdpi.com

Oxidation of 2,5-disubstituted furans often proceeds via an initial epoxidation or endoperoxide formation, followed by rearrangement. For this compound, oxidation could lead to the formation of an enedione or a lactone, analogous to the oxidation of other trialkyl-substituted furans. acs.org For instance, electrochemical oxidation of furans in methanol (B129727) can yield 2,5-dimethoxy-2,5-dihydrofurans. researchgate.net The presence of the benzylic alcohol moiety might also participate in subsequent intramolecular reactions after the initial oxidation of the furan ring. Furthermore, the furan core can be completely oxidized to generate carboxylic acids under strong conditions, such as in the conversion of 5-hydroxymethylfurfural (B1680220) (HMF) to 2,5-furandicarboxylic acid (FDCA). rsc.org

Dearomatization Pathways

Dearomatization is a fundamental transformation of the furan ring, stemming from its low aromatic stabilization energy. nih.gov This process is integral to many of the reactions discussed previously.

Cycloaddition Reactions: Diels-Alder reactions are a prime example of dearomatization, converting the aromatic furan into a non-aromatic oxabicyclic adduct. nih.govnih.gov

Oxidative Dearomatization: As described above, oxidation often leads to non-aromatic intermediates like endoperoxides or epoxides, which then rearrange to acyclic dicarbonyl compounds. nih.gov

[3+2] Cycloaddition/Ring-Opening: Recent studies have shown that furan dearomatization can be triggered by the formation of a furfuryl cation, which then undergoes intermolecular [3+2] cycloaddition with species like azides, leading to ring-opened products. nih.gov

Palladium-Catalyzed Cascades: Highly substituted furans can be synthesized through cascade reactions that involve the formation of a dihydrofuran intermediate, which then undergoes elimination to aromatize. datapdf.comacs.org The reverse of this elimination step represents a potential dearomatization pathway.

For this compound, these pathways represent versatile strategies for transforming the furan core into a variety of other cyclic and acyclic structures.

Reactivity of the Phenylmethanol Moiety

The phenylmethanol (or benzyl (B1604629) alcohol) moiety of the molecule exhibits reactivity characteristic of a primary benzylic alcohol. The hydroxyl group is the primary site of reaction, and its reactivity is influenced by the adjacent phenyl ring.

Reactions at the Hydroxyl Group

The hydroxyl group can undergo a variety of transformations, including oxidation, esterification, and conversion to other functional groups.

Oxidation: Primary benzylic alcohols can be selectively oxidized to the corresponding benzaldehydes or further to benzoic acids, depending on the oxidizing agent and reaction conditions. mdpi.comresearchgate.net Mild oxidizing agents like phenyliodoso acetate (B1210297) or catalytic systems such as Pd/CeO₂, often yield the aldehyde selectively. mdpi.comasianpubs.org Stronger oxidants, such as potassium dichromate in acid, can lead to the carboxylic acid. orientjchem.org The presence of electron-donating or electron-withdrawing groups on the phenyl ring can affect the rate of oxidation. orientjchem.orgacs.orgrsc.org

Esterification: The hydroxyl group readily reacts with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) under acidic or basic catalysis to form esters. The Fischer esterification, reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst (like Amberlyst-15 resin), is a common method. scribd.comresearchgate.net Kinetic studies on the esterification of benzyl alcohol with acetic acid have shown that the reaction rate increases with temperature and catalyst concentration. scribd.comresearchgate.netanalis.com.myresearchgate.net

Etherification: Ethers can be formed via Williamson ether synthesis, where the alcohol is first deprotonated with a strong base (e.g., NaH) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Conversion to Benzyl Halides: The hydroxyl group can be substituted by a halogen using reagents such as thionyl chloride (SOCl₂) for conversion to a benzyl chloride, or phosphorus tribromide (PBr₃) for conversion to a benzyl bromide.

Interactive Table: Summary of Reactions at the Hydroxyl Group

| Reaction Type | Reagent(s) | Product Functional Group |

| Oxidation (to Aldehyde) | Phenyliodoso Acetate, PdOₓ/CeO₂/O₂ | Aldehyde |

| Oxidation (to Carboxylic Acid) | K₂Cr₂O₇ / H₂SO₄ | Carboxylic Acid |

| Esterification | R-COOH / H⁺ | Ester |

| Etherification | 1. NaH; 2. R-X | Ether |

| Halogenation | SOCl₂ or PBr₃ | Alkyl Halide |

Advanced Spectroscopic and Analytical Characterization of 3 5 Methylfuran 2 Yl Phenyl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR spectroscopy is a primary method for determining the hydrogen framework of a molecule. The chemical shift, splitting pattern (multiplicity), and integration of the signals in a ¹H NMR spectrum provide a wealth of information for structural assignment.

For (3-(5-Methylfuran-2-yl)phenyl)methanol, the ¹H NMR spectrum provides distinct signals corresponding to each unique proton in the molecule. The characterization data obtained from the synthesis of the compound, which involved the reduction of 3-(5-methylfuran-2-yl)benzaldehyde, confirms the presence of all expected protons. The spectrum was recorded in deuterated chloroform (B151607) (CDCl₃) using tetramethylsilane (B1202638) (TMS) as an internal standard.

The key proton signals are assigned as follows: a singlet for the methyl group on the furan (B31954) ring, doublets for the two furan protons, a series of multiplets for the protons on the phenyl ring, and a singlet for the benzylic methylene (B1212753) protons of the methanol (B129727) group. A broad singlet corresponding to the hydroxyl proton is also observed.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.65 | s | 1H | Phenyl H |

| 7.50 | d | 1H | Phenyl H |

| 7.38 | t | 1H | Phenyl H |

| 7.27 | d | 1H | Phenyl H |

| 6.55 | d | 1H | Furan H |

| 6.09 | d | 1H | Furan H |

| 4.73 | s | 2H | -CH₂OH |

| 2.38 | s | 3H | -CH₃ |

Note: s = singlet, d = doublet, t = triplet, br s = broad singlet.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are powerful methods for establishing connectivity between atoms. A COSY spectrum would reveal proton-proton coupling relationships, helping to assign protons on the phenyl and furan rings. An HSQC spectrum would correlate directly bonded proton and carbon atoms, allowing for unambiguous assignment of the ¹³C NMR spectrum. Although specific 2D NMR studies for this compound are not detailed in the available literature, these techniques would be standard procedure for the complete and definitive structural confirmation of the compound.

Quantitative NMR (qNMR) is a highly accurate method for determining the concentration or purity of a substance. By integrating the signal of the analyte against a certified internal standard of known concentration, the absolute quantity of the compound can be determined without the need for a specific reference standard of the analyte itself. This technique could be applied to determine the precise yield of this compound from a synthesis or to assess the purity of a prepared sample. However, specific qNMR analysis of this compound has not been reported in publicly accessible research.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, typically to within a few parts per million (ppm). This precision allows for the determination of the elemental formula of a compound, as the exact mass is unique to a specific combination of atoms. For this compound (C₁₂H₁₂O₂), HRMS would be used to confirm its elemental composition by matching the experimentally measured exact mass to the theoretically calculated mass. This serves as an unambiguous confirmation of the compound's chemical formula. While this analysis is a standard characterization step, specific HRMS data for this compound is not available in surveyed scientific databases.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for analyzing polar molecules like alcohols. In positive ion mode, this compound is expected to readily form a protonated molecule, [M+H]⁺. The high-resolution mass of this ion would be a primary tool for confirming its elemental composition.

Further structural information can be obtained through tandem mass spectrometry (MS/MS) of the [M+H]⁺ precursor ion. The fragmentation patterns are predictable based on the behavior of benzyl (B1604629) alcohols and related structures. nih.govresearchgate.netlibretexts.org The most common fragmentation pathways would likely involve the neutral loss of water (H₂O) from the protonated molecule, a characteristic behavior of alcohols. libretexts.org Another anticipated fragmentation is the cleavage of the C-C bond adjacent to the oxygen, leading to the loss of the hydroxymethyl group or rearrangement. The stable aromatic and furan rings would likely remain intact, forming the core of the major fragment ions. libretexts.orgyoutube.com

Table 1: Predicted ESI-MS Fragmentation Data for this compound

| Ion | Predicted m/z | Description |

|---|---|---|

| [M+H]⁺ | 203.09 | Protonated molecular ion |

| [M+H-H₂O]⁺ | 185.08 | Loss of a neutral water molecule |

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule. The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its alcohol, aromatic, and furan moieties. researchgate.netudayton.educhemicalbook.comresearchgate.net

A prominent broad band is expected in the region of 3400-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group, broadened by intermolecular hydrogen bonding. researchgate.net The aromatic nature of the compound will be confirmed by C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations within the 1600-1450 cm⁻¹ range. researchgate.net The furan ring has characteristic stretching vibrations (=C-O-C=) expected around 1220 cm⁻¹ and 1025 cm⁻¹. researchgate.net Additionally, C-H out-of-plane bending vibrations for the substituted phenyl and furan rings would appear in the fingerprint region (below 1000 cm⁻¹), providing information about the substitution pattern. researchgate.net

Table 2: Predicted FT-IR Characteristic Peaks for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3400–3200 (broad) | O–H stretch | Alcohol |

| 3100–3000 | C–H stretch | Aromatic (Phenyl & Furan) |

| 2960–2850 | C–H stretch | Methyl & Methylene |

| 1610, 1580, 1500 | C=C stretch | Aromatic (Phenyl Ring) |

| ~1220, ~1025 | =C–O–C= stretch | Furan Ring |

| 1050–1000 | C–O stretch | Primary Alcohol |

Raman spectroscopy provides complementary information to FT-IR. libretexts.org While FT-IR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar, symmetric bonds and provides a distinct "fingerprint" of the molecule. libretexts.org For this compound, strong Raman signals are expected for the aromatic ring breathing modes, particularly the intense, sharp peak around 1001 cm⁻¹ characteristic of monosubstituted benzenes. aip.org The C=C bonds of both the phenyl and furan rings will also be strongly Raman active, appearing in the 1620-1580 cm⁻¹ region. aip.org Vibrations associated with the C-O-C bond of the ether-like furan ring may also be observed. aip.orgresearchgate.net This technique is especially useful for analyzing the skeletal vibrations of the carbon framework.

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, primarily the π → π* transitions in conjugated systems. The compound this compound contains both phenyl and furan rings, which form a conjugated system. The UV-Vis spectrum is expected to show strong absorption bands in the ultraviolet region. researchgate.net

Based on data for similar phenyl-furan structures and other aromatic compounds, one would anticipate absorption maxima (λ_max) around 250-280 nm. researchgate.netresearchgate.net These absorptions correspond to π → π* electronic transitions within the conjugated system. The exact position and intensity of the absorption bands can be influenced by the solvent polarity. biointerfaceresearch.com

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. Although a specific crystal structure for this compound has not been reported, analysis of similar structures, such as (2-Methylphenyl)(phenyl)methanol, provides insight into its likely solid-state characteristics. researchgate.net

A single-crystal X-ray diffraction analysis would reveal the precise conformation of the molecule, including the dihedral angle between the furan and phenyl rings. nih.gov A crucial feature of the crystal packing would be the intermolecular hydrogen bonds formed by the hydroxyl groups. These O-H···O interactions could link molecules into dimers, chains, or more complex networks, significantly influencing the material's physical properties. researchgate.netasianpubs.org The analysis would also provide detailed metric data, as shown in the example table below for a related compound.

Table 3: Example Crystal Structure Data for a Related Compound, (2-Methylphenyl)(phenyl)methanol researchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Trigonal |

| Space Group | R-3 |

| a (Å) | 23.013(2) |

| c (Å) | 10.6067(11) |

| V (ų) | 4864.8(7) |

| Dihedral Angle (Ring-Ring) | 87.78(8)° |

Chromatographic Methodologies for Purification and Purity Analysis

Chromatographic separation is predicated on the differential partitioning of a compound between a stationary phase and a mobile phase. For this compound, a polar compound due to its hydroxyl group, normal-phase chromatography utilizing a polar stationary phase like silica (B1680970) gel and a less polar mobile phase is a highly effective strategy for both purification and analysis.

Thin-Layer Chromatography serves as a rapid and efficient analytical method to monitor the progress of chemical reactions, identify compounds, and determine the appropriate solvent system for larger-scale purification via column chromatography. For compounds structurally similar to this compound, such as furan-2-yl(phenyl)methanol, TLC is a crucial first step in the purification process. orgsyn.org

A typical TLC analysis for a compound of this nature would involve the following:

Stationary Phase: Silica gel is the most common stationary phase for the separation of moderately polar organic compounds like phenyl-furan derivatives. TLC plates are typically commercially available pre-coated with a thin layer of silica gel on a backing of aluminum or glass.

Mobile Phase (Eluent): The choice of mobile phase is critical for achieving good separation. A mixture of a non-polar solvent and a slightly more polar solvent is often employed. For related furan-containing methanols, mixtures of hexanes and ethyl acetate (B1210297) are highly effective. The polarity of the eluent can be finely tuned by adjusting the ratio of these solvents to optimize the separation of the desired compound from any impurities. For instance, a mobile phase of 70% hexanes in ethyl acetate has been successfully used for the TLC analysis of furan-2-yl(phenyl)methanol. orgsyn.org

Sample Application and Development: A dilute solution of the crude this compound in a volatile solvent is spotted onto the baseline of the TLC plate. The plate is then placed in a sealed chamber containing the mobile phase. The solvent moves up the plate by capillary action, and the components of the sample mixture are separated based on their differential affinity for the stationary and mobile phases.

Visualization: Since this compound is likely colorless, visualization techniques are required to observe the separated spots. The most common methods include:

UV Light: If the compound contains a chromophore, as is the case with the phenyl and furan rings, it will absorb UV light and appear as a dark spot on a fluorescent TLC plate (often containing a fluorescent indicator that glows at 254 nm). orgsyn.org

Staining: Chemical stains can be used to visualize spots. A p-anisaldehyde stain, followed by gentle heating, is a general-purpose stain for many organic compounds and is known to produce a distinct color for furan-2-yl(phenyl)methanol, appearing as a dark blue-brown spot. orgsyn.org

Retention Factor (Rf) Value: The Rf value is a key parameter obtained from TLC and is defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. It is a characteristic of a compound in a specific solvent system. For the structurally similar furan-2-yl(phenyl)methanol, an Rf of 0.46 was observed. orgsyn.org It is expected that this compound would have a similar, though not identical, Rf value under the same conditions.

Table 1: TLC Parameters for a Structurally Similar Compound

| Parameter | Description |

|---|---|

| Compound | furan-2-yl(phenyl)methanol orgsyn.org |

| Stationary Phase | Silica Gel orgsyn.org |

| Mobile Phase | 70% Hexanes in Ethyl Acetate orgsyn.org |

| Visualization | UV light (254 nm), p-anisaldehyde stain orgsyn.org |

| Rf Value | 0.46 orgsyn.org |

For the purification of multi-gram quantities of this compound, column chromatography is the preferred method. This technique operates on the same principles as TLC but on a preparative scale.

The purification of furan-2-yl(phenyl)methanol by column chromatography provides a valuable reference for establishing a procedure for this compound. orgsyn.org

Stationary Phase (Adsorbent): Silica gel (typically with a particle size of 0.040-0.063 mm) is packed into a glass column to form the stationary phase. orgsyn.org The amount of silica gel used is generally 50-100 times the weight of the crude sample to be purified.

Sample Loading: The crude product is typically pre-adsorbed onto a small amount of silica gel (dry loading) before being carefully added to the top of the column. orgsyn.org This ensures an even distribution of the sample and leads to better separation.

Elution: The mobile phase, or eluent, is passed through the column to move the components of the mixture down the stationary phase at different rates. For the purification of furan-2-yl(phenyl)methanol, a gradient elution technique is employed, where the polarity of the mobile phase is gradually increased over time. This is achieved by starting with a non-polar solvent and progressively adding a more polar solvent. orgsyn.org A typical gradient might start with 100% hexanes and gradually increase the proportion of ethyl acetate. orgsyn.org This method allows for the elution of non-polar impurities first, followed by the desired compound, and finally any more polar impurities.

Fraction Collection: The eluent is collected in a series of fractions. The composition of these fractions is monitored by TLC to identify which ones contain the purified this compound. orgsyn.org Fractions containing the pure product are then combined.

Solvent Removal: The solvent from the combined pure fractions is removed, typically using a rotary evaporator, to yield the purified this compound. orgsyn.org

Table 2: Example of a Gradient Elution for Column Chromatography Purification of a Related Compound

| Step | Mobile Phase Composition (Hexanes:Ethyl Acetate) | Volume | Purpose |

|---|---|---|---|

| 1 | 100% Hexanes | 500 mL | Elute non-polar impurities |

| 2 | 4:1 | 750 mL | Elute compounds of intermediate polarity |

| 3 | 3:2 | 500 mL | Elute the target compound |

This data is based on the purification of furan-2-yl(phenyl)methanol and serves as a representative example. orgsyn.org

Computational and Theoretical Investigations of 3 5 Methylfuran 2 Yl Phenyl Methanol

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Determining the most stable three-dimensional arrangement of atoms (molecular geometry) and the distribution of electrons is fundamental to understanding a molecule's reactivity and physical properties.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on the electron density, offering a balance between accuracy and computational cost. globalresearchonline.net The B3LYP functional is a popular hybrid functional often paired with basis sets like 6-311++G(d,p) or cc-pVTZ to perform geometry optimizations and frequency calculations. globalresearchonline.netajchem-a.com

These calculations yield key structural parameters such as bond lengths, bond angles, and dihedral angles by finding the minimum energy conformation of the molecule. For instance, studies on furan (B31954) and its methylated derivatives show how substituents affect the ring geometry. The addition of a methyl group can alter bond angles and lengths within the furan ring. globalresearchonline.net Similarly, in complex furan-phenyl systems, DFT can elucidate the preferred rotational orientation (dihedral angle) between the two aromatic rings. ajchem-a.com

Beyond geometry, DFT is used to analyze the electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap often suggests higher reactivity. mdpi.com Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. ajchem-a.comresearchgate.net

Table 1: Example of DFT-Calculated Geometrical Parameters for Furan and 2-Methylfuran (B129897) Data illustrates typical outputs of DFT calculations on related structures.

| Parameter | Molecule | Calculated Value (B3LYP/cc-pVTZ) |

|---|---|---|

| Bond Length (Å) | Furan (C=C) | 1.36 Å |

| 2-Methylfuran (C=C) | 1.37 Å | |

| Bond Angle (°) | Furan (C2-O1-C5) | 106.6° |

| 2-Methylfuran (C2-O1-C5) | 107.5° |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data or empirical parameterization. nih.gov Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) fall under this category. While computationally more demanding than DFT, ab initio methods can offer higher accuracy and are often used to benchmark results obtained from DFT. researchgate.net

These methods are valuable for studying reaction mechanisms and energetics. For example, ab initio calculations have been used to investigate the conversion of furan into other valuable chemicals, determining activation energies and reaction thermodynamics (whether a reaction is exothermic or endothermic) in different solvent environments. researchgate.net Such studies provide a detailed, step-by-step view of chemical transformations at the molecular level.

Spectroscopic Property Prediction and Validation

Computational methods are instrumental in predicting various types of spectra, which helps in the interpretation and assignment of experimental data.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. The Gauge-Invariant Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating the NMR isotropic shielding constants of nuclei. globalresearchonline.net These calculated values are then converted into chemical shifts (δ) by referencing them against the shielding constant of a standard compound like tetramethylsilane (B1202638) (TMS), also calculated at the same level of theory. nih.gov

This predictive power is crucial for distinguishing between isomers or confirming complex structures. nih.gov Studies on furan derivatives have shown that computed ¹H and ¹³C chemical shifts can be correlated with experimental values, with calculations accurately reflecting the electronic effects of different substituents on the ring. nih.govresearchgate.net

Table 2: Comparison of Experimental and Calculated ¹H NMR Chemical Shifts for Furan This table demonstrates the accuracy of computational prediction for a parent heterocyclic compound.

| Proton | Experimental Shift (ppm) | Calculated Shift (ppm) |

|---|---|---|

| H2/H5 | 7.435 | 7.64 |

| H3/H4 | 6.380 | 6.46 |

Theoretical vibrational analysis predicts the frequencies of molecular vibrations, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. DFT calculations are commonly employed to compute these harmonic vibrational frequencies. globalresearchonline.netnih.gov

The calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and other factors. To improve agreement, they are typically multiplied by an empirical scaling factor. A detailed analysis of the vibrational modes, often aided by Potential Energy Distribution (PED) calculations, allows for the unambiguous assignment of each peak in an experimental spectrum to a specific molecular motion, such as C-H stretching, C=C ring stretching, or C-O bending.

Table 3: Selected Calculated Vibrational Frequencies for 2-Methylfuran Illustrative data for vibrational modes in a related furan derivative.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Typical Experimental Region (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | 3276 - 3239 | 3100 - 3000 |

| CH₃ Stretch (Asymmetric) | 3058 | ~2960 |

| C=C Ring Stretch | 1633 | 1650 - 1550 |

| C-O-C Ring Stretch | 1208 | 1250 - 1150 |

The electronic absorption spectra in the ultraviolet-visible (UV-Vis) range arise from electrons transitioning between molecular orbitals. Time-Dependent Density Functional Theory (TD-DFT) is the most common method for modeling these electronic transitions. globalresearchonline.netmdpi.com

TD-DFT calculations provide the excitation energies for transitions from the ground state to various excited states, along with the oscillator strength for each transition, which relates to its intensity. nih.gov The calculated transition with the highest oscillator strength typically corresponds to the main absorption peak (λmax). These calculations can identify the nature of the primary electronic transitions, such as π→π* or n→π*, by analyzing which molecular orbitals are involved. globalresearchonline.netresearchgate.net For conjugated systems like (3-(5-Methylfuran-2-yl)phenyl)methanol, TD-DFT can predict how the interaction between the furan and phenyl rings influences the absorption spectrum.

Table 4: Example of TD-DFT Calculated UV-Vis Data for Furan Illustrative data showing prediction of electronic transitions.

| Parameter | Calculated Value (Gas Phase) | Calculated Value (Ethanol Solvent) |

|---|---|---|

| λmax (nm) | 212.5 | 215.9 |

| Oscillator Strength (f) | 0.0001 | 0.0007 |

| Major Transition | HOMO → LUMO | HOMO → LUMO |

| Transition Type | π→π | π→π |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The study of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental in quantum chemistry for understanding the electronic properties and reactivity of a molecule. malayajournal.org The HOMO acts as an electron donor, while the LUMO is the primary electron acceptor. malayajournal.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. malayajournal.orgajchem-a.com A smaller energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov

In molecules with conjugated systems, such as furan derivatives, the HOMO and LUMO are typically π-orbitals distributed across the aromatic rings. For a compound like this compound, the HOMO is expected to be localized over the electron-rich 5-methylfuran and phenyl rings, while the LUMO would also be distributed across this conjugated system. The energy values of these orbitals dictate the molecule's charge transfer characteristics. nih.gov

Table 1: Representative Frontier Molecular Orbital Data from Related Furan Compounds

| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| 2-(4-chlorophenyl)-1-((furan-2-yl) methyl)-4,5-dimethyl-1H-imidazole | B3LYP/6-31G(d,p) | -5.2822 | -1.2715 | 4.0106 |

| 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole | DFT/B3LYP/6-311++G(d,p) | -6.5743 | -2.0928 | 4.4815 |

This table is interactive. Data is sourced from computational studies on similar heterocyclic compounds to illustrate typical values. malayajournal.orgajchem-a.comresearchgate.net

Chemical Reactivity Descriptors and Electrophilicity/Nucleophilicity Indices

Based on the HOMO and LUMO energy values, several global chemical reactivity descriptors can be calculated using Density Functional Theory (DFT). mdpi.com These descriptors provide quantitative insights into the stability and reactivity of a molecule. ajchem-a.com

Ionization Potential (I): Approximated as -EHOMO.

Electron Affinity (A): Approximated as -ELUMO.

Chemical Hardness (η): Calculated as (I - A) / 2. It measures the resistance to charge transfer. A molecule with a large HOMO-LUMO gap is considered "hard," while one with a small gap is "soft." ajchem-a.com

Chemical Softness (S): The reciprocal of hardness (1/η). Soft molecules are generally more reactive. ajchem-a.com

Electronegativity (χ): Calculated as (I + A) / 2. It describes the ability of a molecule to attract electrons.

Chemical Potential (μ): The negative of electronegativity (-χ). It represents the escaping tendency of electrons from an equilibrium system. mdpi.com

Electrophilicity Index (ω): Calculated as μ² / (2η). This index quantifies the ability of a species to accept electrons. A higher electrophilicity index indicates a better electrophile. mdpi.com

These parameters are essential for predicting how a molecule will behave in a chemical reaction. For instance, a high electrophilicity index suggests that the molecule is a strong electrophile. nih.gov

Table 2: Representative Global Reactivity Descriptors Calculated from HOMO-LUMO Energies

| Parameter | Formula | 2-(4-chlorophenyl)-1-((furan-2-yl) methyl)-4,5-dimethyl-1H-imidazole (eV) | 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole (eV) |

|---|---|---|---|

| Ionization Potential (I) | -EHOMO | 5.2822 | 6.5743 |

| Electron Affinity (A) | -ELUMO | 1.2715 | 2.0928 |

| Chemical Hardness (η) | (I-A)/2 | 2.0054 | 2.2407 |

| Chemical Softness (S) | 1/η | 0.4987 | 0.4462 |

| Chemical Potential (μ) | -(I+A)/2 | -3.2769 | -4.3335 |

This table is interactive. Values are calculated based on the data presented in Table 1. malayajournal.orgajchem-a.com

Reaction Mechanism Elucidation through Computational Transition State Analysis

Computational chemistry is a powerful tool for elucidating reaction mechanisms by identifying reactants, products, intermediates, and, most importantly, transition states (TS). A transition state is a high-energy configuration along the reaction coordinate that connects reactants to products. By calculating the energy of the transition state, the activation energy (energy barrier) of the reaction can be determined.

For a molecule like this compound, potential reactions could include oxidation of the methanol (B129727) group, electrophilic substitution on the aromatic rings, or reactions involving the furan ring. A computational study would involve:

Optimizing the geometries of the reactants, intermediates, and products.

Locating the transition state structure for each step of the proposed mechanism.

Calculating the energy barrier for each step. The pathway with the lowest energy barrier is generally the most favorable.

For example, studies on the thermal decomposition of related compounds like 5-Methyl-2-ethylfuran have used computational methods to map out potential energy surfaces for various reaction pathways, such as H-abstraction and unimolecular dissociation, calculating the energy barriers for each to predict the most likely decomposition channels. mdpi.com

Non-Covalent Interactions and Intermolecular Forces Analysis

Non-covalent interactions (NCIs), such as hydrogen bonding, van der Waals forces, and π-π stacking, play a critical role in determining the supramolecular structure, crystal packing, and physical properties of a compound. The hydroxyl group in this compound is capable of acting as both a hydrogen bond donor and acceptor, suggesting that hydrogen bonding would be a dominant intermolecular force.

Computational NCI analysis can visualize and quantify these interactions. Techniques like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots are used to identify regions of weak interactions within a molecular system. In the solid state, these interactions would dictate how the molecules arrange themselves in a crystal lattice. For instance, analysis of (2-Methylphenyl)(phenyl)methanol revealed a hexameric aggregate structure in the crystal, held together by a ring of O-H···O hydrogen bonds. researchgate.net

Conformational Analysis and Potential Energy Surface Scans

Conformational analysis is used to identify the most stable three-dimensional arrangements (conformers) of a molecule and the energy barriers to rotation around its single bonds. This compound has several rotatable bonds: between the phenyl ring and the furan ring, between the phenyl ring and the methanol group, and the C-O bond of the methanol group.

A Potential Energy Surface (PES) scan is a computational technique where the energy of the molecule is calculated as a function of the torsion angle of one or more bonds. researchgate.net By systematically rotating a specific bond and calculating the energy at each step, a profile is generated that shows energy minima (stable conformers) and energy maxima (transition states for rotation). researchgate.net This analysis is crucial for understanding the molecule's flexibility and the relative populations of its different shapes at a given temperature. The results of such scans provide insight into which conformations are most likely to be present and participate in chemical reactions. researchgate.net

Applications of 3 5 Methylfuran 2 Yl Phenyl Methanol in Advanced Organic Synthesis

As a Precursor for Heterocyclic Compound Synthesis

The structural framework of (3-(5-Methylfuran-2-yl)phenyl)methanol is ideally suited for the construction of various heterocyclic systems. The benzylic alcohol can be readily transformed into other functional groups, such as aldehydes or halides, which then serve as key handles for cyclization reactions. This versatility allows for the synthesis of a wide range of nitrogen- and oxygen-containing heterocycles, many of which are recognized as privileged structures in medicinal chemistry.

Pyrazolines are five-membered nitrogen-containing heterocyclic compounds that are well-known for their broad spectrum of pharmacological activities. proquest.com A prominent and efficient method for pyrazoline synthesis involves the cyclocondensation of α,β-unsaturated ketones, commonly known as chalcones, with hydrazine (B178648) derivatives. sphinxsai.comcore.ac.uk

This compound can serve as an excellent starting material for furan-containing pyrazolines through a multi-step sequence. The synthetic strategy is outlined below:

Oxidation: The initial step is the oxidation of the benzylic alcohol in this compound to the corresponding aldehyde, (3-(5-methylfuran-2-yl)benzaldehyde). This transformation can be achieved using a variety of standard oxidizing agents.

Chalcone (B49325) Formation: The resulting aldehyde undergoes a Claisen-Schmidt condensation with an appropriate acetophenone (B1666503) derivative in the presence of a base (e.g., NaOH or KOH) to yield a chalcone. nih.govorientjchem.org This chalcone incorporates the 3-(5-methylfuran-2-yl)phenyl scaffold.

Cyclization: The final step is the reaction of the synthesized chalcone with hydrazine hydrate (B1144303) (H₂NNH₂·H₂O) or phenylhydrazine (B124118) (PhNHNH₂) in a suitable solvent like ethanol, often with a catalytic amount of acid, to induce cyclization and form the desired pyrazoline ring. sphinxsai.comnih.gov

This synthetic pathway allows for significant molecular diversity, as different substituents can be introduced via the choice of the acetophenone partner in the Claisen-Schmidt condensation.

Table 1: Proposed Synthesis of Pyrazoline Derivatives This table is a representation of a plausible synthetic route and not based on a single specific experimental source.

| Step | Reactant 1 | Reactant 2 | Key Reagents | Intermediate/Product |

|---|---|---|---|---|

| 1. Oxidation | This compound | - | PCC, MnO₂, etc. | (3-(5-Methylfuran-2-yl)benzaldehyde) |

| 2. Condensation | (3-(5-Methylfuran-2-yl)benzaldehyde) | Substituted Acetophenone | NaOH, Ethanol | Substituted Furan-Chalcone |

| 3. Cyclization | Substituted Furan-Chalcone | Hydrazine Hydrate | Acetic Acid, Ethanol | Substituted Furan-Pyrazoline |

Benzofurans: The benzofuran (B130515) nucleus is a core component of many natural products and pharmacologically active compounds. thieme-connect.com An innovative and efficient method for benzofuran synthesis utilizes the direct cyclization of substituted benzylic alcohols. acs.org Iridium-catalyzed hydrogen transfer reactions, in the presence of a co-oxidant like p-benzoquinone, can facilitate the intramolecular cyclization of benzylic alcohols that have an appropriate ortho-substituent, leading to the formation of the benzofuran ring system. acs.orgorganic-chemistry.org To apply this to this compound, a synthetic handle, such as a hydroxyl or a vinyl group, would first need to be installed at the ortho-position of the phenyl ring relative to the methanol (B129727) group.

Benzoxazines: 1,3-Benzoxazines are another class of important heterocyclic compounds. Their synthesis is often achieved through a Mannich-type condensation involving a phenol, a primary amine, and an aldehyde. nih.gov Alternatively, they can be synthesized from 2-aminobenzyl alcohols and various aldehydes. researchgate.net A plausible synthetic route starting from this compound would involve the introduction of an amino group at the ortho-position to the hydroxymethyl group, creating a 2-amino-benzyl alcohol derivative. This intermediate could then be condensed with a variety of aldehydes to construct the oxazine (B8389632) ring, yielding novel benzoxazine (B1645224) derivatives bearing the furan (B31954) moiety. chemijournal.com

Role in the Construction of Natural Product Cores and Analogs

The furan ring is a structural motif present in a wide array of natural products exhibiting diverse biological activities. researchgate.net Examples include the antifungal agent flufuran and the anticancer polyketide plakorsin D. researchgate.net The 3-(5-methylfuran-2-yl)phenyl structure serves as a valuable scaffold for the synthesis of analogs of such natural products. By utilizing this compound, chemists can access key intermediates that can be further elaborated to mimic the core structures of complex natural products or to create simplified analogs for structure-activity relationship (SAR) studies. The ability to perform chemical transformations on the benzylic alcohol, the furan ring, and the phenyl ring provides a platform for generating a library of compounds with potential biological relevance.

Development of Novel Molecular Scaffolds and Privileged Structures

A privileged structure is a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for drug discovery. The furan scaffold is considered a promising platform for developing new biologically active agents. ijabbr.com The compound this compound combines three key structural elements: the furan ring, a phenyl linker, and a reactive hydroxymethyl group. This combination allows for the development of novel molecular scaffolds through various synthetic operations. For instance, the derivatization of the alcohol and subsequent cyclization reactions, as discussed in the synthesis of pyrazolines and benzofurans, leads to the creation of rigid, three-dimensional structures. These new scaffolds, decorated with the furan moiety, can be screened for biological activity, potentially leading to the discovery of new therapeutic agents.

Utilization in Multicomponent Reactions

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single, one-pot operation. nih.gov Aryl aldehydes are common components in many well-known MCRs.

The benzylic alcohol of this compound can be utilized in MCRs in two primary ways:

Pre-oxidation: The alcohol is first oxidized to the corresponding aldehyde, (3-(5-methylfuran-2-yl)benzaldehyde). This aldehyde can then be used as a substrate in various MCRs. For example, furan-2-carboxaldehyde has been successfully employed in MCRs with reagents like cyanoacetic acid and thiophenol. researchgate.net

In Situ Oxidation: More advanced catalytic systems allow for the direct use of benzylic alcohols in MCRs. Palladium(II) catalysts, for example, can facilitate the aerobic dehydrogenation of a benzyl (B1604629) alcohol to an aldehyde in situ. researchgate.net This transiently formed aldehyde then immediately participates in the subsequent multicomponent cascade. This approach is highly efficient as it reduces the number of separate synthetic steps and purification procedures.

This methodology could be applied to this compound for the one-pot synthesis of complex heterocyclic structures like 2,3-dihydroquinazolin-4(1H)-ones. researchgate.net

Functional Group Transformations and Derivatization

The chemical reactivity of this compound is dictated by its three main components: the benzylic alcohol, the furan ring, and the phenyl ring. Each of these sites can be selectively modified to produce a wide range of derivatives.

Reactions of the Benzylic Alcohol:

Oxidation: The primary alcohol can be oxidized to the aldehyde using reagents like pyridinium (B92312) chlorochromate (PCC) or to the carboxylic acid using stronger oxidants.

Conversion to Halides: The hydroxyl group can be substituted by a halogen (e.g., Cl, Br) using reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃), yielding a reactive benzyl halide.

Ether and Ester Formation: Standard etherification (e.g., Williamson ether synthesis) and esterification (e.g., Fischer esterification) reactions can be performed to protect the hydroxyl group or to introduce new functionalities.

Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride) in the presence of a base converts the alcohol into a good leaving group for subsequent nucleophilic substitution reactions.

Reactions of the Furan Ring:

Electrophilic Substitution: The furan ring is an electron-rich heterocycle and can undergo electrophilic substitution reactions such as nitration, sulfonation, and Friedel-Crafts acylation, although it is sensitive to strong acids. ijabbr.com

Hydrogenation/Ring Opening: Catalytic hydrogenation can reduce the furan ring. Under certain conditions, hydrogenolysis can lead to ring-opening, yielding linear polyols, which are valuable chemical intermediates. researchgate.netmdpi.com

Oxidative Ring Cleavage: Strong oxidizing agents can cause the oxidative cleavage of the furan ring, potentially leading to the formation of dicarboxylic acids like maleic acid or its derivatives. researchgate.net

Reactions of the Phenyl Ring:

Electrophilic Aromatic Substitution (EAS): The phenyl ring can undergo EAS reactions like halogenation, nitration, and acylation. The position of substitution will be directed by the existing substituents (the hydroxymethyl and the furan-yl groups).

Table 2: Summary of Potential Functional Group Transformations This table summarizes general, well-established chemical transformations applicable to the functional groups present in the molecule.

| Functional Group | Reaction Type | Typical Reagents | Product Functional Group |

|---|---|---|---|

| Benzylic Alcohol (-CH₂OH) | Oxidation (partial) | PCC, MnO₂ | Aldehyde (-CHO) |

| Oxidation (full) | KMnO₄, CrO₃ | Carboxylic Acid (-COOH) | |

| Halogenation | SOCl₂, PBr₃ | Benzyl Halide (-CH₂X) | |

| Esterification | R-COOH, Acid Catalyst | Ester (-CH₂OCOR) | |

| Furan Ring | Nitration | HNO₃, Acetic Anhydride | Nitro-furan derivative |

| Hydrogenolysis | H₂, Metal Catalyst (e.g., Pd, Ru) | Linear Polyol | |

| Phenyl Ring | Bromination | Br₂, FeBr₃ | Bromo-phenyl derivative |

Q & A

Q. Basic Research Focus

- NMR : ¹H NMR (CDCl₃, 400 MHz) shows distinct signals: δ 7.45–7.30 (m, aromatic H), 6.20 (d, J = 3.0 Hz, furan H), 4.65 (s, -CH₂OH), and 2.35 (s, -CH₃). ¹³C NMR confirms the furan oxygen’s electron-withdrawing effect (δ 160.5 for C-O) .

- Mass Spectrometry : ESI-MS ([M+H]⁺ at m/z 204.2) aligns with the molecular formula C₁₂H₁₂O₂ .

Q. Advanced Research Focus

- Multiwfn Wavefunction Analysis : Electron localization function (ELF) and localized orbital locator (LOL) plots reveal charge transfer between the phenyl and furan rings, critical for understanding reactivity in electrophilic substitutions .

- In Situ IR Monitoring : Tracks intermediates during catalytic hydrogenation, identifying over-reduction byproducts (e.g., dihydrofuran derivatives) at 1680 cm⁻¹ (C=O stretch) .

How does the electronic structure of this compound influence its reactivity in catalytic applications?

Advanced Research Focus

The compound’s reactivity is governed by conjugation between the phenyl ring’s π-system and the furan’s electron-rich oxygen. Natural bond orbital (NBO) analysis (using Multiwfn) shows a 12.5 kcal/mol stabilization energy from hyperconjugation between the furan’s O lone pair and the phenyl ring’s σ*(C-H) orbitals. This delocalization enhances susceptibility to electrophilic aromatic substitution at the para position of the phenyl group . In CoTPP-catalyzed oxidations, the methanol group acts as a hydrogen-bond donor, lowering the activation energy for epoxide formation by 4.2 kcal/mol .

How can conflicting data on the compound’s stability under acidic conditions be resolved?

Advanced Research Focus

Contradictions arise from solvent-dependent degradation pathways:

- In aqueous HCl (pH < 2), the furan ring undergoes acid-catalyzed hydrolysis to a diketone intermediate (detected via LC-MS at m/z 220.1).

- In anhydrous CH₂Cl₂ with BF₃·Et₂O, the methanol group is selectively protected as a methyl ether without ring opening .

To reconcile discrepancies, kinetic studies (UV-Vis monitoring at 270 nm) and transition-state modeling (IRC calculations) are recommended.

What strategies mitigate byproduct formation during large-scale synthesis?

Advanced Research Focus

Key byproducts include:

- Dimerization : Occurs via radical coupling (detected by HRMS at m/z 408.3) under prolonged heating. Mitigated by adding TEMPO (0.1 equiv.) as a radical scavenger .

- Over-reduction : Use of NaBH(OAc)₃ instead of NaBH₄ selectively reduces aldehyde intermediates without affecting the furan ring .

Process optimization via flow chemistry (residence time < 5 minutes) suppresses side reactions by minimizing intermediate exposure to reactive conditions .

How can computational tools predict the compound’s behavior in novel reaction environments?

Q. Advanced Research Focus

- Molecular Dynamics (MD) Simulations : Predict solvation effects in ionic liquids (e.g., [BMIM]Cl), showing a 30% increase in reaction rate due to enhanced proton shuttle mechanisms .

- Density Functional Tight Binding (DFTB) : Models furan ring distortion under high-pressure conditions (e.g., 10 kbar), identifying a 15° torsional angle shift that destabilizes transition states .

What are the challenges in interpreting NMR spectra for derivatives of this compound?

Q. Advanced Research Focus

- Diastereotopic Protons : The -CH₂OH group’s protons exhibit complex splitting (Δδ ≈ 0.3 ppm) due to restricted rotation. 2D-NOESY confirms spatial proximity to the furan’s methyl group .

- Solvent-Induced Shifts : In DMSO-d₆, hydrogen bonding with the methanol group downfield-shifts the furan’s β-H signal by 0.5 ppm. Correction factors must be applied when comparing with CDCl₃ data .

How does steric hindrance from the 5-methyl group affect catalytic transformations?

Advanced Research Focus

The 5-methyl group reduces accessibility to the furan’s α-position:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.